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Compound of Interest |

Compound Name: 6-Fluorohexanoic acid
CAS No.: 373-05-7
Cat. No.: B1605455
- 7

Executive Summary & Strategic Analysis

6-Fluorohexanoic acid (CAS 373-05-7) is a critical monofluorinated fatty acid analogue used
extensively as a metabolic tracer in positron emission tomography (PET) and as a stable linker
in proteolysis-targeting chimeras (PROTACS). Its structural integrity—mimicking natural fatty
acids while resisting B-oxidation at the terminal position—makes it invaluable for probing lipid
metabolism.

Critical Identity Verification:

Target Molecule: 6-Fluorohexanoic acid (CAS 373-05-7)[1]

Common Misidentification: Do not confuse with 1-Fluorohexane (CAS 373-14-8).

Molecular Formula: CeH11FO2[1]

Molecular Weight: 134.15 g/mol

Synthesis Strategy Matrix

Researchers must select a pathway based on available precursors and scale requirements.
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Feature

Route A: Nucleophilic
Substitution (Halex)

Route B: Dehydroxy-
Fluorination

Primary Precursor

6-Bromohexanoic acid (or

ester)

-Caprolactone / 6-

Hydroxyhexanoic acid

Key Reagent

Potassium Fluoride (KF) / 18-

Crown-6

DAST or Deoxo-Fluor®

Scale Suitability

High (Gram to Kilogram)

Low to Medium (Milligram to

Gram)

Cost Profile

Low (Inexpensive salts)

High (Specialized fluorinating

agents)

Safety Profile

Moderate (Toxic salts)

Low (Explosion/Thermal

hazard)

Purity Potential

Moderate (Elimination side

products)

High (Specific substitution)

Route A: Nucleophilic Substitution (Halogen

Exchange)

This is the industry-standard method for scaling. It relies on the higher nucleophilicity of fluoride

in aprotic solvents when "naked" (stripped of hydration shells).

Mechanism

The reaction proceeds via an SN2 mechanism where the fluoride ion displaces a terminal

leaving group (Bromine or lodine). To prevent the formation of the "tight ion pair” that reduces

fluoride reactivity, a phase transfer catalyst (18-Crown-6) is employed to sequester the

potassium cation.

Experimental Workflow

Step 1: Esterification (Protection) Direct fluorination of the free acid is inefficient due to the

formation of potassium carboxylate salts, which reduces yield.
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e Dissolve 6-bromohexanoic acid (1.0 eq) in Methanol.

o Add catalytic H2SOa4. Reflux for 4 hours.

 |solate Methyl 6-bromohexanoate.

Step 2: Fluorination (The Halex Reaction)

e Setup: Flame-dry a round-bottom flask equipped with a condenser and nitrogen inlet.

o Reagents: Charge Methyl 6-bromohexanoate (1.0 eq), Anhydrous KF (3.0 eq), and 18-
Crown-6 (0.1 eq).

e Solvent: Add anhydrous Acetonitrile (MeCN). Note: Toluene can be used for higher
temperatures but MeCN offers better dipole solvation.

¢ Reaction: Heat to reflux (80-82°C) for 18—-24 hours. Monitor by GC-MS for the
disappearance of the bromo-ester.

o Workup: Cool to RT. Filter off salts. Concentrate the filtrate. Dilute with Et20, wash with water
to remove crown ether traces.

Step 3: Hydrolysis (Deprotection)

Dissolve the crude Methyl 6-fluorohexanoate in THF/Water (1:1).

Add LiOH (2.0 eq). Stir at RT for 4 hours.

Acidify with 1M HCI to pH 2. Extract with Ethyl Acetate.

Purification: Distillation or recrystallization (if solid) is preferred over column chromatography
for fatty acids.

Visual Pathway (Graphviz)

" q Esterification g Halex Reaction y Hydrolysis Y 5 9
(MeOH, H+) Methyl 6-bromohexanoate (KF, 18-Crown-6, MeCN) Methyl 6-fluorohexanoate (LiOH, THEH20) 6-Fluorohexanoic Acid
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Caption: Figure 1. Three-step synthesis via Halogen Exchange (Halex) utilizing phase-transfer
catalysis.

Route B: Dehydroxy-Fluorination (Precision
Synthesis)

This route is preferred when high isotopic purity (e.g., 18F labeling) is required or when starting
from the abundant precursor

-caprolactone.

Precursor Generation: From Caprolactone

-Caprolactone can be hydrolyzed (chemically or enzymatically via lipases like Candida
antarctica Lipase B) to generate 6-hydroxyhexanoic acid. This hydroxy acid is then esterified to
protect the carboxyl group before fluorination.

Experimental Workflow

Step 1: Dehydroxy-fluorination Reagent Choice: DAST (Diethylaminosulfur trifluoride) is
standard but thermally unstable.[2] Deoxo-Fluor® is recommended for better thermal stability
and safety.

Setup: Use a plastic (PFA) or teflon-coated flask if possible, as HF byproducts etch glass.
Ensure strictly anhydrous conditions (Argon atmosphere).

o Reactants: Dissolve Methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous DCM
(Dichloromethane).

» Addition: Cool to -78°C. Add DAST or Deoxo-Fluor (1.2 eq) dropwise via syringe.

o Mechanism:[3][4][5][6][7] The hydroxyl oxygen attacks the sulfur, releasing HF. The
fluoride ion then back-attacks the carbon, displacing the activated leaving group.

e Progression: Allow to warm to Room Temperature (RT) over 2 hours.

e Quenching (CRITICAL): Cool back to 0°C. Quench very slowly with saturated NaHCO:s.
Vigorous CO:2 evolution will occur.[2]
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« |solation: Extract with DCM. Dry organic layer over MgSOa.

Step 2: Hydrolysis Follow the same LIiOH hydrolysis protocol as Route A.

Visual Pathway (Graphviz)
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Methyl 6-hydroxyhexanoate

Dehydroxy-Fluorination

(DAST/Deoxo-Fluor, DCM, -78°C)

Methyl 6-fluorohexanoate

Hydrolysis

(LIOH)

6-Fluorohexanoic Acid

Click to download full resolution via product page

Caption: Figure 2. Synthesis via ring-opening of Caprolactone followed by Dehydroxy-
fluorination.
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Quality Control & Characterization

For drug development applications, the following specifications must be met.

Test Expected Result Notes
) ] Characteristic shift for terminal

1°F NMR Singlet/Multiplet ~ -218 ppm )

alkyl fluoride.

Look for doublet of triplets
1H NMR 0 ~ 4.4 ppm (dt, 2H, CH2F)

(J_HF = 47 Hz).

Negative mode ESI is
Mass Spec [M-H]- = 133.1 ) )

preferred for carboxylic acids.

- ) ~100-105°C at reduced Data extrapolated from non-
Boiling Point )
pressure fluorinated analogues.

Safety & Handling (E-E-A-T)

» Fluoride Toxicity: KF and TBAF are toxic. Avoid skin contact.

o DAST Hazards: DAST can explode at temperatures >90°C. Never heat a DAST reaction
without a blast shield. Always quench at low temperatures.

o HF Generation: Both routes can generate trace Hydrofluoric Acid (HF). Calcium gluconate
gel must be available in the lab as a first-aid countermeasure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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